Ethyl 2-(2-acetamidophenoxy)acetate
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Overview
Description
Ethyl 2-(2-acetamidophenoxy)acetate is an organic compound with the molecular formula C12H15NO4. It is a derivative of phenoxyacetic acid and features an ethyl ester group, an acetamido group, and a phenoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-acetamidophenoxy)acetate typically involves the reaction of 2-acetamidophenol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the ethyl chloroacetate, resulting in the formation of the desired ester .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts and optimized reaction conditions can further enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-acetamidophenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Substitution: The acetamido group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: 2-(2-acetamidophenoxy)acetic acid and ethanol.
Oxidation: Corresponding carboxylic acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(2-acetamidophenoxy)acetate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and analgesic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocycles and other bioactive compounds.
Biological Studies: It is used in studies investigating the interactions of phenoxyacetic acid derivatives with biological targets.
Industrial Applications: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-(2-acetamidophenoxy)acetate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the phenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(4-acetamidophenoxy)acetate: Similar structure but with the acetamido group in the para position.
2-(2-Acetamidophenoxy)acetic acid: The carboxylic acid derivative of ethyl 2-(2-acetamidophenoxy)acetate.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of both the ethyl ester and acetamido groups provides a versatile platform for further chemical modifications .
Properties
Molecular Formula |
C12H15NO4 |
---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
ethyl 2-(2-acetamidophenoxy)acetate |
InChI |
InChI=1S/C12H15NO4/c1-3-16-12(15)8-17-11-7-5-4-6-10(11)13-9(2)14/h4-7H,3,8H2,1-2H3,(H,13,14) |
InChI Key |
FKCLYGNFJIEOKW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=CC=CC=C1NC(=O)C |
Origin of Product |
United States |
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